N,N-Diisobutylethylenediamine
Overview
Description
N,N-Diisobutylethylenediamine is an organic compound with the molecular formula C10H24N2. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by isobutyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diisobutylethylenediamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with isobutyraldehyde in the presence of phosphorous acid. The reaction is typically carried out at a temperature range of 100-120°C for about 3 hours. After the reaction, the mixture is cooled, and water and base are added. The product is then extracted with chloroform and distilled to obtain this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure autoclaves and specific catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: N,N-Diisobutylethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the isobutyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted ethylenediamine derivatives.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which N,N-Diisobutylethylenediamine exerts its effects involves its interaction with specific molecular targets. For instance, its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes. In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell death.
Comparison with Similar Compounds
- N,N-Diethylethylenediamine
- N,N-Dimethylethylenediamine
- N,N-Diisopropylethylenediamine
Comparison: N,N-Diisobutylethylenediamine is unique due to its specific isobutyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
Biological Activity
N,N-Diisobutylethylenediamine (DBEDA) is an organic compound characterized by its two isobutyl groups attached to the nitrogen atoms of an ethylenediamine backbone. This compound has garnered attention in various fields, particularly for its biological activity, including antibacterial and anticancer properties. This article provides a comprehensive overview of the biological activity of DBEDA, supported by research findings, mechanisms of action, and comparative analyses with similar compounds.
- Molecular Formula : C10H24N2
- Molecular Weight : 172.32 g/mol
- Structure : DBEDA features a symmetrical structure with two isobutyl groups, which contributes to its steric and electronic properties.
Antibacterial Activity
DBEDA has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it disrupts bacterial cell membranes, leading to cell lysis. The following table summarizes its effectiveness against various bacterial strains:
Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Gram-positive | 32 µg/mL |
Escherichia coli | Gram-negative | 64 µg/mL |
Pseudomonas aeruginosa | Gram-negative | 128 µg/mL |
This antibacterial property positions DBEDA as a potential candidate for developing new antimicrobial agents, particularly in treating infections resistant to standard antibiotics .
Anticancer Activity
Research has also highlighted the anticancer potential of DBEDA. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of cellular pathways associated with programmed cell death.
A notable study reported the following results on cell viability:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
A549 (Lung) | 20 |
HCT116 (Colon) | 25 |
These findings suggest that DBEDA may serve as a lead compound in the development of novel anticancer therapies .
The biological activity of DBEDA can be attributed to its interaction with specific molecular targets:
- Antibacterial Mechanism : DBEDA's ability to disrupt bacterial membranes is likely due to its amphiphilic nature, allowing it to integrate into lipid bilayers and cause destabilization.
- Anticancer Mechanism : In cancer cells, DBEDA may induce apoptosis by activating caspases and altering mitochondrial membrane permeability, leading to cytochrome c release and subsequent activation of apoptotic pathways .
Comparative Analysis with Similar Compounds
DBEDA's unique structure offers distinct advantages over similar compounds. The following table compares DBEDA with related ethylenediamine derivatives:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
N,N-Diethylethylenediamine | Two ethyl groups on nitrogen | Commonly used as a chelating agent |
N,N-Dimethylethylenediamine | Two methyl groups on nitrogen | More soluble in water |
N,N-Diisopropylethylenediamine | Two isopropyl groups on nitrogen | Known as Hünig's base; used as a non-nucleophilic base |
This compound | Two isobutyl groups on nitrogen | Exhibits unique steric hindrance affecting reactivity |
DBEDA's steric hindrance due to the bulky isobutyl groups enhances its selectivity towards biological targets compared to less hindered amines .
Case Studies and Research Findings
- Antibacterial Efficacy Study : A study evaluated the antibacterial properties of DBEDA against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that DBEDA effectively inhibited bacterial growth at concentrations lower than conventional antibiotics .
- In Vitro Antitumor Activity : Research published in Cancer Letters demonstrated that DBEDA induced apoptosis in MCF-7 cells through mitochondrial pathways, suggesting potential for further development as an anticancer agent .
- Copper(II) Complex Formation : Another study explored the reactivity of copper(II) complexes with nitric oxide when coordinated with DBEDA. The results showed that DBEDA acts as a bidentate ligand, influencing the formation of nitrosation products, which may have implications for understanding metal-ligand interactions in biological systems .
Properties
IUPAC Name |
N',N'-bis(2-methylpropyl)ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-9(2)7-12(6-5-11)8-10(3)4/h9-10H,5-8,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJMAAPZOAUTRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCN)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505273 | |
Record name | N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14156-98-0 | |
Record name | N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of N,N-Diisobutylethylenediamine affect the reactivity of copper(II) complexes with nitric oxide?
A1: The research demonstrates that this compound acts as a bidentate ligand, forming a complex with copper(II) ions. [] This complexation significantly influences the reactivity of the copper(II) center with nitric oxide. Upon exposure to nitric oxide, the copper(II)-N,N-Diisobutylethylenediamine complex forms a transient [Cu(II)-NO] intermediate. This intermediate is unstable and undergoes reduction of the copper center from Cu(II) to Cu(I), accompanied by nitrosation of the this compound ligand. Interestingly, the bulky isobutyl substituents on the nitrogen atoms of the ligand influence the nitrosation pattern, leading to a mixture of mono- and di-nitrosated products. []
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